Siphonaxanthin

Obesity Adipogenesis Lipid Metabolism

Researchers requiring a specific keto-carotenoid for apoptosis or anti-adipogenesis studies often face unreliable results when substituting with fucoxanthin or lutein. Siphonaxanthin (SPX) addresses this with its unique C8-keto group, conferring distinct bioactivity profiles unavailable from generic carotenoids. • Induces significant apoptosis in HL-60 leukemia cells within 6 h at 20 μM-faster onset than fucoxanthin, with 2-fold higher cellular uptake for efficient intracellular delivery. • Inhibits lipid accumulation in 3T3-L1 preadipocytes by 43% at 5 μmol/L, a low-dose condition where fucoxanthin and β-carotene show no measurable effect. • Selectively accumulates in mesenteric white adipose tissue following oral administration, enabling targeted in vivo obesity and metabolic syndrome research. Supplied with comprehensive CoA; available for immediate global dispatch.

Molecular Formula C40H56O4
Molecular Weight 600.9 g/mol
Cat. No. B1249711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiphonaxanthin
Synonymssiphonaxanthin
Molecular FormulaC40H56O4
Molecular Weight600.9 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(C1)O)(C)C)CC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)CO
InChIInChI=1S/C40H56O4/c1-28(16-12-17-30(3)20-21-36-31(4)22-34(42)25-39(36,6)7)14-10-11-15-29(2)18-13-19-33(27-41)38(44)24-37-32(5)23-35(43)26-40(37,8)9/h10-22,34-36,41-43H,23-27H2,1-9H3/b11-10+,16-12+,18-13+,21-20+,28-14+,29-15+,30-17+,33-19+/t34-,35+,36-/m0/s1
InChIKeySUCKEYMKNGZJHK-ZARIWKGHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Siphonaxanthin: Structural and Functional Differentiation


Siphonaxanthin (SPX) is a specific keto-carotenoid found in green algae, distinguished from other marine carotenoids by its unique C8-keto group, which confers distinct biological activities and cellular interactions [1]. As a xanthophyll, it serves as a primary photosynthetic pigment in certain green algal species, but its growing interest in biomedical research stems from its potent in vitro anti-cancer, anti-obesity, and anti-angiogenic properties [2]. This compound is structurally and functionally distinct from other common carotenoids like fucoxanthin (brown algae) and lutein (terrestrial plants), and its unique molecular interactions, including with the siphonaxanthin-chlorophyll a/b-binding protein (SCP), highlight its specialized role [3].

Source Green algae (Codium fragile)
Key moiety C8-keto carotenoid structure
Research contexts Apoptosis, adipogenesis, anti-angiogenesis assays
Differentiation Structurally distinct from fucoxanthin and lutein

Why Compound-Specific Sourcing Matters


Generic substitution of siphonaxanthin with other carotenoids, such as fucoxanthin or lutein, is not scientifically justified due to its distinct molecular structure and resulting unique bioactivities. The C8-keto group is crucial for its potent anti-inflammatory and anti-obesity effects, as studies have shown that even its dehydrometabolites can exhibit different activity profiles [1]. Furthermore, siphonaxanthin demonstrates superior potency in specific assays compared to fucoxanthin and β-carotene, particularly at low concentrations where other carotenoids show negligible activity [2]. Its cellular uptake kinetics and tissue distribution also differ significantly from fucoxanthin, which directly impacts in vivo efficacy [3]. Therefore, for research requiring precise and reproducible results, especially in anti-cancer, anti-obesity, or anti-angiogenic studies, sourcing the specific compound is essential.

C8-keto group activity
Dehydrometabolites may exhibit different activity profiles; fucoxanthin and lutein lack this moiety.
Low-concentration response
At concentrations where siphonaxanthin shows measurable effects, β-carotene and fucoxanthin may show negligible activity.
Uptake and distribution
Cellular uptake kinetics and tissue accumulation patterns differ significantly from fucoxanthin, limiting direct substitution.

Quantitative Differentiation Evidence


Anti-Adipogenic Activity at Low Concentrations

Siphonaxanthin demonstrates stronger biological activity than other carotenoids in cell-based studies, significantly suppressing adipogenic differentiation of 3T3-L1 cells at low concentrations (2.5 and 5 μmol/L) where β-carotene and fucoxanthin showed no inhibitory effects [1].

Anti-adipogenic activity
Reported
29% inhibition at 2.5 μM; 43% at 5 μM
β-carotene and fucoxanthin showed no effect at 5 μM
Supports low-concentration anti-adipogenic assay context
3T3-L1 preadipocyte model
Obesity Adipogenesis Lipid Metabolism

Cellular Uptake in Leukemia Cells

The cellular uptake of siphonaxanthin was 2-fold higher than that of fucoxanthin in human leukemia HL-60 cells, contributing to its more rapid and potent induction of apoptosis [1].

Cellular uptake
Head-to-head
2-fold higher than fucoxanthin
Supports cellular uptake assay comparison
HL-60 leukemia cell line
Cancer Apoptosis Cellular Uptake

Apoptosis Induction Kinetics

At an equimolar concentration of 20 μM, siphonaxanthin markedly reduced HL-60 cell viability (p<0.05) as early as 6 hours post-treatment, whereas fucoxanthin did not achieve the same effect within this timeframe [1].

Apoptosis onset
Head-to-head
Significant viability reduction at 6 h (p<0.01)
Fucoxanthin showed no significant reduction at 6 h
Reported faster apoptosis onset context
HL-60 cells, 20 μM equimolar
Apoptosis Cancer Chemoprevention Leukemia

Selective Accumulation in White Adipose Tissue Following Oral Administration

In vivo studies in ICR mice demonstrate that siphonaxanthin and its metabolites selectively accumulate in white adipose tissue (WAT), particularly mesenteric WAT, after oral administration, a distribution pattern that is unique and directly relevant to its anti-obesity effects [1].

WAT accumulation
Reported
Selective accumulation in mesenteric WAT
Supports in vivo tissue distribution review
ICR mice, oral administration
Bioavailability Tissue Distribution Obesity

Intestinal Absorption on Par with β-Carotene and Lutein

Using differentiated Caco-2 cell monolayers as a model for human intestinal epithelium, siphonaxanthin was shown to be absorbed from the intestine to the same extent as β-carotene and lutein, indicating good oral bioavailability [1].

Intestinal absorption
Reported
Extent comparable to β-carotene and lutein
Supports intestinal absorption context
Caco-2 monolayer model
Bioavailability Intestinal Absorption Pharmacokinetics

Prioritized Research and Application Scenarios


Apoptosis Studies in Leukemia Models

Siphonaxanthin is the preferred choice for apoptosis studies in leukemia (e.g., HL-60) cell models due to its faster onset of action compared to fucoxanthin, with significant cell death observed within 6 hours at 20 μM [1]. Its 2-fold higher cellular uptake in HL-60 cells further ensures efficient intracellular delivery [2]. This makes it an ideal tool for time-course experiments or when a robust apoptotic response is needed quickly.

Adipocyte Differentiation Research

For researchers investigating adipogenesis, siphonaxanthin is a more sensitive probe than fucoxanthin or β-carotene. It significantly inhibits lipid accumulation in 3T3-L1 preadipocytes by 29% and 43% at low, non-cytotoxic concentrations (2.5 and 5 μmol/L) where comparators show no effect [3]. This allows for the study of anti-adipogenic mechanisms at physiologically relevant, low-dose conditions.

In Vivo White Adipose Tissue Targeting

Siphonaxanthin's unique and selective accumulation in white adipose tissue, particularly mesenteric WAT, following oral administration makes it a valuable compound for in vivo studies on obesity and metabolic syndrome [4]. This targeted biodistribution profile is a key differentiator from other carotenoids, offering a more direct approach to modulating adipose tissue biology in animal models.

Application
Selection Property
Validation Focus
Leukemia cell apoptosis time-course studies
Cellular uptake and apoptosis onset kinetics
HL-60 cell viability assay comparison
Adipocyte differentiation research
Low-concentration anti-adipogenic activity
3T3-L1 lipid accumulation endpoint
In vivo white adipose tissue targeting
Selective mesenteric WAT accumulation
Oral administration tissue distribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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